molecular formula C14H7BrO4 B14395976 7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid CAS No. 88086-75-3

7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid

Cat. No.: B14395976
CAS No.: 88086-75-3
M. Wt: 319.11 g/mol
InChI Key: NNQLQGPSLAATKJ-UHFFFAOYSA-N
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Description

7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid is a synthetic organic compound belonging to the xanthene family Xanthenes are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid typically involves the bromination of 9-oxo-9H-xanthene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maintain consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products

    Substitution: Amino or thio derivatives of the xanthene compound.

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Esterification: Ester derivatives of the xanthene compound.

Scientific Research Applications

7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom at the 7th position in 7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid imparts unique chemical reactivity and potential biological activities compared to its analogs. This structural modification can influence the compound’s electronic properties, making it a valuable scaffold for further chemical modifications and biological investigations .

Properties

CAS No.

88086-75-3

Molecular Formula

C14H7BrO4

Molecular Weight

319.11 g/mol

IUPAC Name

7-bromo-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C14H7BrO4/c15-8-2-4-12-10(6-8)13(16)9-5-7(14(17)18)1-3-11(9)19-12/h1-6H,(H,17,18)

InChI Key

NNQLQGPSLAATKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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